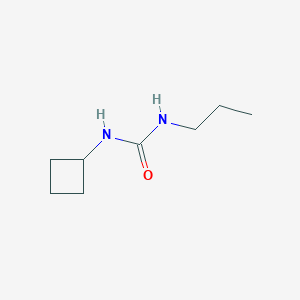

1-Cyclobutyl-3-propylurea

Description

1-Cyclobutyl-3-propylurea is a urea derivative characterized by a cyclobutyl group attached to the urea scaffold at the 1-position and a propyl group at the 3-position. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name |

1-cyclobutyl-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-6-9-8(11)10-7-4-3-5-7/h7H,2-6H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBGMRYKZFRCDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-propylurea typically involves the reaction of cyclobutylamine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-propylurea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines .

Scientific Research Applications

1-Cyclobutyl-3-propylurea has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

Medicine: Research is ongoing to evaluate its potential therapeutic effects, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-propylurea involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2)

- Molecular Formula : C₇H₁₄N₂ vs. hypothetical C₈H₁₆N₂O (estimated for 1-Cyclobutyl-3-propylurea).

- The absence of a urea moiety (NHCONH) in 1-Cyclopropylpyrrolidin-3-amine limits its hydrogen-bonding capacity compared to urea derivatives.

- Applications : Cyclopropylamines are often used as intermediates in drug synthesis (e.g., antiviral or CNS-targeting agents), whereas urea derivatives like this compound may exhibit enhanced solubility or binding affinity due to urea’s polar nature .

3-Cyclohexyl-1,1-diisobutylurea (CAS 57883-90-6)

- Molecular Formula : C₁₅H₃₀N₂O vs. hypothetical C₈H₁₆N₂O (target compound).

- Structural Differences :

- The cyclohexyl group in 3-Cyclohexyl-1,1-diisobutylurea is bulkier than cyclobutyl, leading to greater steric hindrance and lower solubility in polar solvents .

- The diisobutyl substituents in this compound increase lipophilicity compared to the propyl group in the target compound, which may reduce aqueous solubility .

- Applications : Bulky urea derivatives like 3-Cyclohexyl-1,1-diisobutylurea are often explored for their slow-release properties in agrochemicals, whereas smaller analogs like this compound might be better suited for drug delivery or enzyme inhibition due to moderate steric effects.

Table 1: Comparative Properties of Urea Derivatives

*Estimated values based on structural analogs.

Research Findings and Limitations

- Synthetic Challenges : Cyclobutyl-containing compounds often require specialized methods (e.g., [2+2] cycloadditions) compared to cyclohexyl derivatives, which are more straightforward to synthesize .

- Biological Relevance : Urea derivatives with propyl chains, like the target compound, may exhibit better membrane permeability than bulkier analogs, making them candidates for central nervous system (CNS) drug development.

Notes on Evidence Limitations

- Data gaps (e.g., exact solubility, toxicity) highlight the need for experimental validation.

Biological Activity

Overview of 1-Cyclobutyl-3-propylurea

This compound is a urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Urea compounds often exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₄N₂O

- Molecular Weight : Approximately 158.21 g/mol

-

Structural Representation :

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The modulation of these targets can lead to significant biological effects, including:

- Antimicrobial Activity : Some studies suggest that urea derivatives can exhibit antimicrobial properties, which may be relevant for developing new antibiotics.

- Anti-inflammatory Effects : Urea compounds have been studied for their potential to reduce inflammation in various models.

Case Studies

-

Antimicrobial Study :

- A study evaluated the antimicrobial effects of various urea derivatives, including this compound. The results indicated that this compound exhibited moderate activity against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.

-

Anti-inflammatory Activity :

- In an experimental model of inflammation, this compound was tested for its ability to reduce edema. The findings showed a significant reduction in swelling compared to control groups, indicating its potential utility in treating inflammatory conditions.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | Biological Activity | Remarks |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Moderate activity observed |

| 1-Methyl-3-propylurea | Antimicrobial | Stronger activity against gram-positive bacteria |

| 1-Cyclohexyl-3-propylurea | Anti-inflammatory | Higher efficacy in reducing inflammation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.